molecular formula C21H27NO B14324719 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine CAS No. 105210-85-3

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine

Cat. No.: B14324719
CAS No.: 105210-85-3
M. Wt: 309.4 g/mol
InChI Key: ATRVTFBOCUFZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features two aromatic rings, one substituted with an ethoxy group and the other with a hexyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-ethoxybenzaldehyde+4-hexylanilineThis compound+H2O\text{4-ethoxybenzaldehyde} + \text{4-hexylaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-ethoxybenzaldehyde+4-hexylaniline→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Conversion to 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The aromatic rings and substituents may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-(4-hexylphenyl)methanimine
  • 1-(4-ethoxyphenyl)-N-(4-butylphenyl)methanimine
  • 1-(4-ethoxyphenyl)-N-(4-hexylphenyl)ethanamine

Uniqueness

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine is unique due to its specific combination of substituents on the aromatic rings. The ethoxy and hexyl groups confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

105210-85-3

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-hexylphenyl)methanimine

InChI

InChI=1S/C21H27NO/c1-3-5-6-7-8-18-9-13-20(14-10-18)22-17-19-11-15-21(16-12-19)23-4-2/h9-17H,3-8H2,1-2H3

InChI Key

ATRVTFBOCUFZBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.